![molecular formula C20H16FN5 B12370742 N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core, a fluorophenyl group, and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, introduction of the fluorophenyl group, and cyclopropylation. One common method involves the use of Suzuki–Miyaura coupling reactions to introduce the fluorophenyl group . The reaction conditions often include palladium catalysts and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve mechanochemical synthesis, which is an eco-friendly and efficient method. This approach can include steps such as Suzuki–Miyaura coupling, Minisci C–H alkylation, and oxidative Heck coupling . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boronic acids for Suzuki–Miyaura coupling, and various oxidizing and reducing agents for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A platelet inhibitor with a similar cyclopropyl and fluorophenyl structure.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H16FN5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C20H16FN5/c21-14-3-1-12(2-4-14)13-9-16-17(11-24-19(16)23-10-13)18-7-8-22-20(26-18)25-15-5-6-15/h1-4,7-11,15H,5-6H2,(H,23,24)(H,22,25,26) |
InChI Key |
IWEFQYFFHNADPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


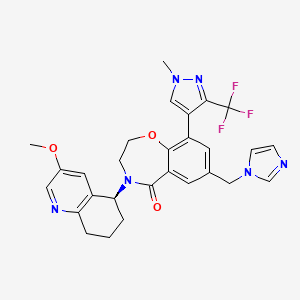
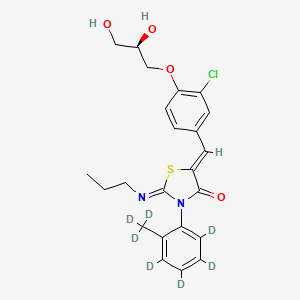
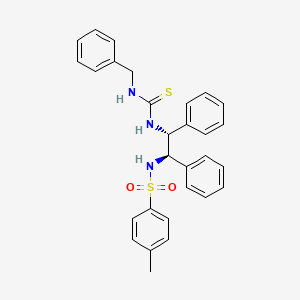
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)


![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)

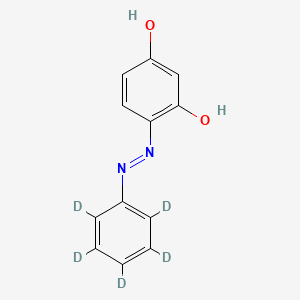
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
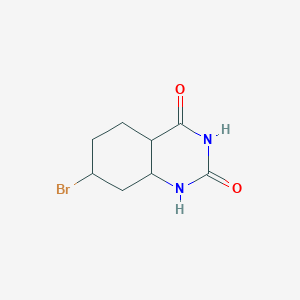
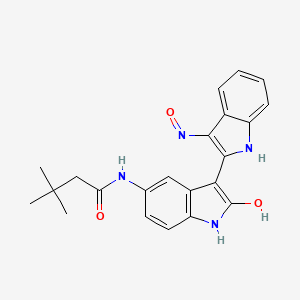
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
